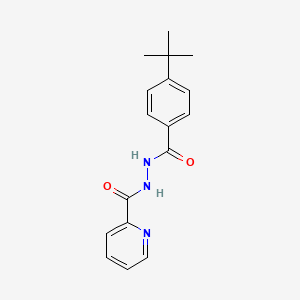
N'-(4-tert-butylbenzoyl)-2-pyridinecarbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-(4-tert-butylbenzoyl)-2-pyridinecarbohydrazide, also known as BPCH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BPCH is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 318.4 g/mol. In
Aplicaciones Científicas De Investigación
N'-(4-tert-butylbenzoyl)-2-pyridinecarbohydrazide has been studied extensively in scientific research due to its potential applications in various fields. It has been found to have antimicrobial, anticancer, and antiviral properties. N'-(4-tert-butylbenzoyl)-2-pyridinecarbohydrazide has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Mecanismo De Acción
The mechanism of action of N'-(4-tert-butylbenzoyl)-2-pyridinecarbohydrazide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins involved in cellular processes. N'-(4-tert-butylbenzoyl)-2-pyridinecarbohydrazide has been found to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter that is important for memory and cognitive function.
Biochemical and Physiological Effects:
N'-(4-tert-butylbenzoyl)-2-pyridinecarbohydrazide has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. N'-(4-tert-butylbenzoyl)-2-pyridinecarbohydrazide has also been found to have antimicrobial activity against a range of bacterial and fungal species. In addition, N'-(4-tert-butylbenzoyl)-2-pyridinecarbohydrazide has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N'-(4-tert-butylbenzoyl)-2-pyridinecarbohydrazide is its broad spectrum of activity against a range of microbial and cancer cell lines. N'-(4-tert-butylbenzoyl)-2-pyridinecarbohydrazide is also relatively easy to synthesize and purify, making it a useful compound for laboratory experiments. However, one of the limitations of N'-(4-tert-butylbenzoyl)-2-pyridinecarbohydrazide is its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on N'-(4-tert-butylbenzoyl)-2-pyridinecarbohydrazide. One area of interest is the development of N'-(4-tert-butylbenzoyl)-2-pyridinecarbohydrazide derivatives with improved solubility and bioavailability. Another area of interest is the study of N'-(4-tert-butylbenzoyl)-2-pyridinecarbohydrazide in combination with other compounds for enhanced antimicrobial and anticancer activity. Additionally, further research is needed to fully understand the mechanism of action of N'-(4-tert-butylbenzoyl)-2-pyridinecarbohydrazide and its potential applications in the treatment of neurodegenerative disorders.
Métodos De Síntesis
N'-(4-tert-butylbenzoyl)-2-pyridinecarbohydrazide can be synthesized through a condensation reaction between 4-tert-butylbenzoyl hydrazine and 2-pyridinecarboxylic acid. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The resulting product is then purified through recrystallization.
Propiedades
IUPAC Name |
N'-(4-tert-butylbenzoyl)pyridine-2-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-17(2,3)13-9-7-12(8-10-13)15(21)19-20-16(22)14-6-4-5-11-18-14/h4-11H,1-3H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAFMQSSTNKUBAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NNC(=O)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(4-tert-butylbenzoyl)pyridine-2-carbohydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

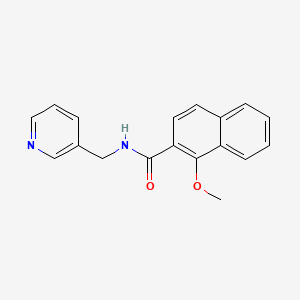
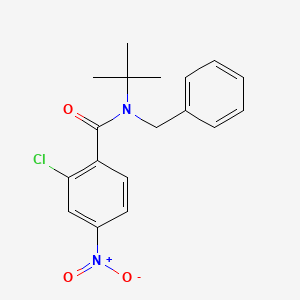
![5-cyclohexyl-4-[(4-methoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5808395.png)
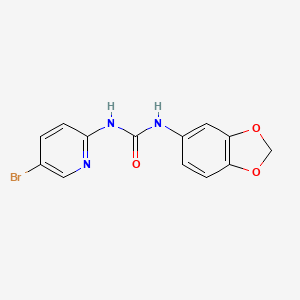
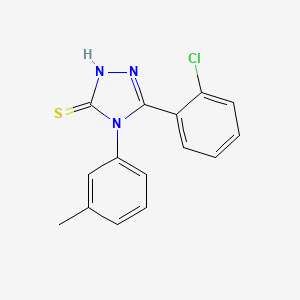
![4-({[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B5808408.png)
![1-(3-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}-4-methoxyphenyl)ethanone](/img/structure/B5808417.png)

![N-cyclopropyl-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5808442.png)

![N-[4-(butyrylamino)phenyl]-2-fluorobenzamide](/img/structure/B5808459.png)
![N-(2-dibenzo[b,d]furan-2-ylethyl)-2,6-dimethoxybenzamide](/img/structure/B5808470.png)
![N-(tert-butyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5808481.png)
![4-({[3-(benzylsulfonyl)-5-nitrophenyl]thio}acetyl)morpholine](/img/structure/B5808487.png)